molecular formula C7H11N3O2 B2879860 ethyl 3-amino-4-methyl-1H-pyrazole-5-carboxylate CAS No. 1357795-98-2

ethyl 3-amino-4-methyl-1H-pyrazole-5-carboxylate

Cat. No. B2879860
M. Wt: 169.184
InChI Key: JCKWEVDJCAISNG-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-methyl-1H-pyrazole-5-carboxylate is an organic compound with the molecular formula C7H11N3O2 . It is a member of the organoheterocyclic compounds known as imidolactams . It is typically a cream-colored powder .


Molecular Structure Analysis

The molecular structure of ethyl 3-amino-4-methyl-1H-pyrazole-5-carboxylate can be represented by the SMILES string CCOC(=O)C1=C(C)NN=C1N . The InChI Key for this compound is WOCMIZZYXHVSPS-UHFFFAOYSA-N . Unfortunately, the 3D structure was not available in the search results.


Chemical Reactions Analysis

While specific chemical reactions involving ethyl 3-amino-4-methyl-1H-pyrazole-5-carboxylate were not found in the search results, pyrazole derivatives in general are known to undergo a variety of reactions. For example, a radical addition followed by intramolecular cyclization can afford the important pyrazole skeleton .


Physical And Chemical Properties Analysis

Ethyl 3-amino-4-methyl-1H-pyrazole-5-carboxylate is a solid at room temperature . It has a molecular weight of 169.18 . The compound has a boiling point of 90-91°C .

Safety And Hazards

Ethyl 3-amino-4-methyl-1H-pyrazole-5-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

properties

IUPAC Name

ethyl 3-amino-4-methyl-1H-pyrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-3-12-7(11)5-4(2)6(8)10-9-5/h3H2,1-2H3,(H3,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKWEVDJCAISNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NN1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-amino-4-methyl-1H-pyrazole-5-carboxylate

CAS RN

1357795-98-2
Record name ethyl 3-amino-4-methyl-1H-pyrazole-5-carboxylate
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